molecular formula C5H5BN2O4 B1377683 (6-Nitropyridin-3-yl)boronic acid CAS No. 1236354-21-4

(6-Nitropyridin-3-yl)boronic acid

Cat. No. B1377683
M. Wt: 167.92 g/mol
InChI Key: IPWHYFYZQVHGTQ-UHFFFAOYSA-N
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Description

“(6-Nitropyridin-3-yl)boronic acid” is a chemical compound with the linear formula C5H5BN2O4 . It is a heterocyclic building block that has been used in the synthesis of various inhibitors .


Molecular Structure Analysis

The molecular structure of “(6-Nitropyridin-3-yl)boronic acid” is represented by the InChI code 1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H . The molecular weight of the compound is 167.92 g/mol .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . Boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Nitropyridin-3-yl)boronic acid” include a molecular weight of 167.92 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
    • This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • The mechanism of reversible kinetics and its applications in these fields are highlighted .
  • Medicinal Chemistry

    • Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • These compounds have applications in medicinal chemistry .
    • The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biomedical Devices and Material Chemistry

    • Boronic acid-based compounds have applications in the development of biomedical devices and material chemistry .
    • The reversible kinetics of boronic acid-based compounds are used in these fields .
  • Organic Electronics

    • Derivatives of boronic acids may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
  • Molecular Recognition

    • The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
  • Electrophilic Trapping

    • Boronic acids can be used in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
  • Fluorescent Sensing

    • Boronic acids can be used in the development of fluorescent sensors. For example, a sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
  • Antibacterial Agents

    • Boronic acids with electron-withdrawing substituents have been studied for their potential as antibacterial agents .
  • Complexing Agents

    • Certain boronic acids, such as those with naphthyl groups, have been used as 1,2-diol complexing agents for absolute configuration prediction .
  • Glycated Molecules Electrophoresis

    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They were also employed as building materials for microparticles for analytical methods .
  • Controlled Release of Insulin

    • Boronic acids have been used in polymers for the controlled release of insulin .
  • Interference in Signalling Pathways

    • Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways .
  • Enzyme Inhibition

    • Boronic acids have been used for enzyme inhibition .
  • Cell Delivery Systems

    • Boronic acids have been used in cell delivery systems .
  • Analysis, Separation, Protection, and Activation

    • Boronic acids have demonstrated their crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .

Future Directions

The future directions in the field of boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, involve the development of more efficient and versatile methods for their synthesis . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach is expected to allow access to unprecedented boronic acid libraries .

properties

IUPAC Name

(6-nitropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHYFYZQVHGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293217
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Nitropyridin-3-yl)boronic acid

CAS RN

1236354-21-4
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236354-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(6-Nitro-3-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-nitropyridin-3-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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